molecular formula C26H20FN5O3S B3006368 N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888451-45-4

N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No. B3006368
M. Wt: 501.54
InChI Key: YJLSRQAHTRZSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide compounds with diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions and starting materials. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent kappa-opioid agonists . Another study reported the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides through a Beckmann rearrangement followed by trifluoroacetylation, which were evaluated for antiplasmodial properties . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using NMR, IR, and X-ray diffraction, revealing its monoclinic space group and other structural parameters . This information is essential for understanding the interaction of such compounds with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. The synthesis of N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], involves direct fluorination and can act as electrophilic fluorinating agents . These reactions are indicative of the reactivity of the acetamide moiety and its derivatives, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the synthesis of (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives and their evaluation as antimicrobial agents showed that certain substitutions can lead to promising antibacterial and antifungal activities . These properties are likely to be important for the compound "N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" as well.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study by Sunder and Maleraju (2013) synthesized derivatives of a similar compound to investigate their anti-inflammatory activity. Eight derivatives were created and tested, with some showing significant anti-inflammatory effects. This research highlights the potential of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antiplasmodial Properties and Molecular Docking

Mphahlele et al. (2017) prepared novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for in vitro antiplasmodial properties. This study also involved theoretical molecular docking to suggest a mode of action against the plasmodial parasite, demonstrating the compound's potential in malaria treatment research (Mphahlele, Mmonwa, & Choong, 2017).

Anticancer Screening

Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and screened them for cytotoxic activities against different cancer cell lines. The study found that certain derivatives presented powerful cytotoxic results against breast cancer, underscoring the relevance of such compounds in cancer research (Abu-Melha, 2021).

Antimicrobial Agents

Debnath and Ganguly (2015) synthesized 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives and evaluated them for their antibacterial and antifungal activities. Some compounds showed promising activities, indicating the potential use of such structures in developing new antimicrobial agents (Debnath & Ganguly, 2015).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN5O3S/c1-15(33)28-16-10-12-17(13-11-16)29-22(34)14-36-26-31-23-18-6-2-4-8-20(18)30-24(23)25(35)32(26)21-9-5-3-7-19(21)27/h2-13,30H,14H2,1H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLSRQAHTRZSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.